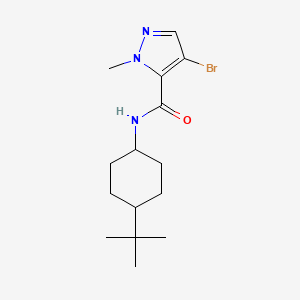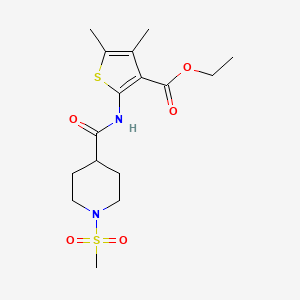![molecular formula C15H19FN4S B10943868 1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-(2-methylpropyl)thiourea](/img/structure/B10943868.png)
1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-(2-methylpropyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-ISOBUTYLTHIOUREA is a synthetic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further linked to an isobutylthiourea moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-ISOBUTYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like H2O2, reducing agents like NaBH4, and bases like NaOCH3. The reactions are typically carried out under controlled temperatures and in the presence of solvents such as ethanol or DMF .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-ISOBUTYLTHIOUREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-ISOBUTYLTHIOUREA involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(2-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA)
- N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (APP-CHMINACA)
- Ethyl [1-(5-fluoropentyl)-1H-indazole-3-carbonyl]valinate (5F-EMB-PINACA)
Uniqueness
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-ISOBUTYLTHIOUREA is unique due to its specific structural features, such as the presence of a fluorobenzyl group and a pyrazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H19FN4S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-3-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C15H19FN4S/c1-11(2)7-17-15(21)19-13-8-18-20(10-13)9-12-5-3-4-6-14(12)16/h3-6,8,10-11H,7,9H2,1-2H3,(H2,17,19,21) |
InChI Key |
SDUCDNWQSRQLDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=S)NC1=CN(N=C1)CC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-chlorophenoxy)methyl]-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]furan-2-carboxamide](/img/structure/B10943798.png)

![(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-(3-methylphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B10943803.png)
![Methyl 4-carbamoyl-3-methyl-5-({[3-(trifluoromethyl)phenyl]carbonyl}amino)thiophene-2-carboxylate](/img/structure/B10943807.png)
![butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10943810.png)
![(5Z)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B10943815.png)
![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide](/img/structure/B10943835.png)
![4-[(2-chlorophenoxy)methyl]-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzamide](/img/structure/B10943836.png)
![6-(4-chlorophenyl)-N-[4-(furan-2-yl)butan-2-yl]-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10943844.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)acetamide](/img/structure/B10943845.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10943850.png)
![{1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10943852.png)
![2-[4-(difluoromethoxy)phenyl]-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B10943858.png)
